3-ethyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
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Overview
Description
3-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes a quinazoline core fused with a cyclopentanone ring and a sulfanyl group attached to an ethyl and methylprop-2-en-1-yl substituent. The compound’s structural complexity makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE involves multiple steps, typically starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the spiro cyclopentanone ring is usually accomplished via a spirocyclization reaction, which may require specific catalysts and reaction conditions to ensure the desired product is obtained. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The ethyl and methylprop-2-en-1-yl groups can undergo substitution reactions with suitable electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s potential pharmacological properties are being explored for therapeutic applications.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological molecules, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible covalent bonds with target proteins. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds include other spiroquinazolines and spirocyclopentanones. Compared to these, 3-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is unique due to its specific substituents and the presence of both a quinazoline core and a spiro cyclopentanone ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N2OS |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-ethyl-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C22H26N2OS/c1-4-24-20(25)18-19(23-21(24)26-14-15(2)3)17-10-6-5-9-16(17)13-22(18)11-7-8-12-22/h5-6,9-10H,2,4,7-8,11-14H2,1,3H3 |
InChI Key |
GXXKMXWBJWRYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC(=C)C |
Origin of Product |
United States |
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